molecular formula C5H12ClNO2 B599365 (2S)-2-(dimethylamino)propanoic acid hydrochloride CAS No. 16708-15-9

(2S)-2-(dimethylamino)propanoic acid hydrochloride

Cat. No.: B599365
CAS No.: 16708-15-9
M. Wt: 153.606
InChI Key: BBAXRWHVFQQQEC-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(dimethylamino)propanoic acid hydrochloride is an organic compound with the molecular formula C5H12ClNO2. It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a dimethylamino group. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethylamino)propanoic acid hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde in the presence of concentrated hydrochloric acid and ethanol. The mixture is refluxed on a steam bath for two hours, followed by filtration and crystallization to obtain the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and drying.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted propanoic acid derivatives.

Scientific Research Applications

(2S)-2-(dimethylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(dimethylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(dimethylamino)propanoic acid hydrochloride is unique due to its specific structural configuration and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.

Properties

IUPAC Name

(2S)-2-(dimethylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(5(7)8)6(2)3;/h4H,1-3H3,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAXRWHVFQQQEC-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10776128
Record name N,N-Dimethyl-L-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10776128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16708-13-7
Record name N,N-Dimethyl-L-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10776128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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